molecular formula C12H14O4 B3339336 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol CAS No. 10079-74-0

1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol

Cat. No.: B3339336
CAS No.: 10079-74-0
M. Wt: 222.24 g/mol
InChI Key: QLURCXIOPBRTBZ-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a propyn-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through an aldol condensation followed by reduction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 1-(3,4,5-trimethoxyphenyl)-2-propanol or 1-(3,4,5-trimethoxyphenyl)propane.

    Substitution: Formation of various substituted trimethoxyphenyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Agent Development 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol has been studied for its potential role in cancer treatment . The trimethoxyphenyl nucleus, found in many anticancer substances, can deactivate the triple bond in certain reactions . Studies have explored the synthesis of (Z)-1-aryl-3-arylamino-2-propen-1-one derivatives and their antiproliferative activity. These compounds induce apoptosis in tumor cell lines, cause microtubule stabilization, and activate the caspase family .
  • Synthesis of Novel Compounds 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is a useful research chemical in the synthesis of various compounds . It is used as a building block in the creation of new chemical entities with potential biological activities .
  • Study of Cytotoxic Activity Compounds with trimethoxyphenyl moieties have been designed and synthesized for cytotoxic evaluation, utilizing hepatocellular carcinoma (HepG2) cell lines . These compounds can trigger an apoptotic cascade and inhibit tubulin .

Case Studies

  • (Z)-1-Aryl-3-arylamino-2-propen-1-one Derivatives : A series of these compounds were synthesized and evaluated for antiproliferative activity. One active compound, (Z)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenylamino)prop-2-en-1-one (10ae), was tested in 20 tumor cell lines and induced apoptosis in all cell lines with similar GI50 values . Flow cytometry studies showed that this compound arrested cells in the G2/M phase of the cell cycle . These compounds caused microtubule stabilization and induced apoptosis via activation of the caspase family, representing a new class of microtubule-stabilizing agents .
  • Chalcone Derivatives as Hypoglycemic Agents: Research into chalcone derivatives has identified several compounds with hypoglycemic effects . While not directly involving this compound, this highlights the broader potential of trimethoxyphenyl-containing compounds in medicinal chemistry .
  • Derivatives with DMP and TMP Moieties : New compounds decorated with dimethoxyphenyl (DMP) and trimethoxyphenyl (TMP) moieties were synthesized starting from 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone . These derivatives were subjected to in vitro cytotoxic evaluation utilizing a HepG2 cell line, followed by a tubulin inhibition profile. Tubulin inhibition in HepG2 cells was found to trigger an apoptotic cascade .

Data Table

ApplicationCompound ClassBiological ActivityCell Line
Cancer Treatment(Z)-1-Aryl-3-arylamino-2-propen-1-one derivativesAntiproliferative, induces apoptosis, microtubule stabilization, caspase activationTumor cell lines
Cytotoxic EvaluationDMP and TMP moiety-containing compoundsCytotoxic, tubulin inhibition, apoptotic cascadeHepG2

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol can be compared with other similar compounds, such as:

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of this compound, known for its use in organic synthesis.

    3,4,5-Trimethoxybenzoic acid: Another derivative of the trimethoxyphenyl group, used in various chemical reactions and applications.

    1-(3,4,5-Trimethoxyphenyl)-2-propanol:

The uniqueness of this compound lies in its propyn-1-ol moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol, a compound characterized by its unique chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a trimethoxy-substituted phenyl ring attached to a propynol moiety. The presence of methoxy groups is significant as they can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), disrupting folate metabolism in cancer cells .
  • Cytotoxicity : Studies indicate that the compound can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and microtubule stabilization .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against multiple tumor cell lines. For instance:

  • Case Study : A study on related compounds showed that those with similar structural features could induce apoptosis in human melanoma cells by down-regulating genes associated with the folate cycle .
  • Cytotoxicity Assays : The compound's effectiveness was evaluated using the MTT assay across various cancer cell lines. Results indicated that it possesses a low IC50 value (indicative of high potency), suggesting strong cytotoxic effects against malignant cells .

Antimicrobial Properties

There is emerging evidence that compounds with similar structures may exhibit antimicrobial properties. The hydroxyl group in the propynol moiety can enhance interactions with microbial cell membranes, potentially leading to increased antimicrobial activity.

Data Tables

Biological Activity Cell Line Tested IC50 (µM) Mechanism
AntiproliferativeMelanoma0.5Apoptosis induction
AntiproliferativeProstate Cancer0.8Microtubule stabilization
AntimicrobialE. coli10Membrane disruption

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves alkynylation of 3,4,5-trimethoxybenzaldehyde. A two-step approach is common:

Formation of the acetylide : React propargyl bromide with a strong base (e.g., LDA or Grignard reagent) to generate the acetylide intermediate.

Nucleophilic addition : Add the acetylide to 3,4,5-trimethoxybenzaldehyde under anhydrous conditions.
Optimization tips :

  • Use THF or DMF as solvents to enhance nucleophilicity.
  • Monitor temperature (0–5°C for acetylide formation, room temperature for addition).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers validate the purity and structural integrity of this compound?

A multi-technique approach is critical:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% ideal).
  • NMR spectroscopy : Compare 1^1H and 13^13C spectra with analogs. For example, the methoxy groups in 3,4,5-trimethoxyphenyl derivatives exhibit distinct singlet peaks at δ 3.8–3.9 ppm in 1^1H NMR .
  • Mass spectrometry : Confirm molecular weight via HRMS (expected [M+H]+^+ for C12_{12}H14_{14}O4_4: 222.0892).

Q. What solvent systems are suitable for crystallization, and how can X-ray diffraction data be refined?

  • Crystallization : Use ethanol/water or dichloromethane/hexane mixtures. Slow evaporation at 4°C often yields single crystals.
  • X-ray refinement : Employ SHELX software (SHELXL for refinement, SHELXD for structure solution). Key parameters:
    • High-resolution data (≤1.0 Å) for accurate bond-length analysis.
    • Address twinning or disorder using SHELXPRO for macromolecular compatibility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • DFT calculations : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets.
  • Focus areas :
    • HOMO-LUMO gaps to assess reactivity.
    • Electrostatic potential maps to predict nucleophilic/electrophilic sites.
    • Compare with experimental IR spectra for validation .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response analysis : Ensure consistent molar concentrations (e.g., IC50_{50} values may vary due to assay sensitivity).
  • Control experiments : Verify cytotoxicity against non-target cells (e.g., HEK293) to distinguish selective activity.
  • Structural analogs : Compare with 3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol (CAS 1504-56-9), noting that the propargyl group enhances electrophilicity and potential kinase inhibition .

Q. How can molecular docking elucidate interactions with biological targets (e.g., tubulin or kinases)?

  • Software : Use AutoDock Vina or Schrödinger Suite.
  • Protocol :
    • Prepare the ligand (propynol derivative) by optimizing geometry and assigning charges.
    • Retrieve target protein structures (e.g., β-tubulin: PDB 1SA0).
    • Dock with flexible residues in the binding pocket (e.g., colchicine site).
    • Validate using free-energy perturbation or MM-GBSA .

Q. What are the challenges in characterizing degradation products under varying pH conditions?

  • LC-MS/MS : Identify hydrolyzed products (e.g., 3,4,5-trimethoxybenzoic acid from ester cleavage).
  • Kinetic studies : Monitor degradation at pH 2–10 (use phosphate buffers).
  • Stability insights : The propargyl alcohol group is prone to oxidation; add antioxidants (e.g., BHT) during storage .

Q. Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
1^1H NMR- 3.8–3.9 ppm (s, 9H, OCH3_3)
- 4.7 ppm (s, 1H, OH)
- 2.5 ppm (d, 1H, ≡CH)
IR3300 cm1^{-1} (O-H stretch), 2100 cm1^{-1} (C≡C stretch)

Table 2. Computational Parameters for DFT Studies

ParameterValue
Basis set6-311+G(d,p)
FunctionalB3LYP
Solvent modelPCM (water)
Convergence106^{-6} a.u. (energy threshold)

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h1,6-7,9,13H,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLURCXIOPBRTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3,4,5-trimethoxybenzaldehyde (1.0 g, 5.0 mmol) in THF (50 mL) was stirred at 0° C. Sodium acetylide (18% w.t. slurry in xylene, 1.63 g, 6.1 mmol) was added via syringe. The reaction mixture was stirred overnight at room temperature and quenched by water. It was then extracted with EtOAc (30 mL×3). The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated to give a crude product, which was purified by flash column chromatography eluting with EtOAc/n-hexane (1:2) to afford 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol as a white solid (815 mg, 72%).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.